1-(2-Amino-5-hydroxyphenyl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride. The reaction is initially conducted at 0°C and then allowed to proceed at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Amino-5-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-5-hydroxyacetophenone: A closely related compound with similar chemical properties.
2-Hydroxyacetophenone: Lacks the amino group but shares the hydroxyl group and acetophenone structure.
4-Amino-2-hydroxyacetophenone: Another isomer with the amino and hydroxyl groups in different positions.
Uniqueness: 1-(2-Amino-5-hydroxyphenyl)ethanone is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its isomers and related compounds .
Biological Activity
1-(2-Amino-5-hydroxyphenyl)ethanone, also known as AHPE, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has been identified as an inhibitor of topoisomerase enzymes . Topoisomerases are critical for DNA replication and transcription, as they facilitate the unwinding of DNA strands. By binding to these enzymes, AHPE prevents them from breaking and rejoining DNA strands, which can lead to cell cycle arrest and apoptosis in cancer cells .
In addition to its effects on topoisomerases, AHPE modulates oxidative stress by influencing antioxidant enzyme activity. This modulation can enhance cellular responses to oxidative damage, potentially providing protective effects against various diseases.
Anticancer Properties
The anticancer potential of this compound has been demonstrated in several studies. For instance, it has shown significant activity against multiple cancer cell lines, including:
- MCF7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
In vitro studies have reported IC50 values indicating potent anticancer activity, with some derivatives exhibiting lower IC50 values compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound Derivatives
Case Studies
Several case studies have highlighted the efficacy of AHPE in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the effects of AHPE on various cancer cell lines, demonstrating that it induced apoptosis and inhibited cell proliferation effectively across different types of cancers .
- Oxidative Stress Modulation : Research indicated that treatment with AHPE led to increased levels of antioxidant enzymes in treated cells, suggesting a protective mechanism against oxidative damage.
- Quorum Sensing Inhibition : In a novel application, AHPE was shown to inhibit quorum sensing in Agrobacterium tumefaciens, affecting its pathogenicity by disrupting communication pathways essential for virulence . This finding opens avenues for exploring AHPE's role in agricultural biotechnology.
Properties
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRCOSFOXJQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184934 | |
Record name | 2-Amino-5-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30954-71-3 | |
Record name | 2-Amino-5-hydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-5-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental concern surrounding 1-(2-Amino-5-hydroxyphenyl)ethanone?
A: this compound is a photodegradation product of acetaminophen, a common pharmaceutical found in aquatic environments. [, ] Studies have shown that while sewage treatment plants can remove various pharmaceuticals, some, like acetaminophen, persist in the effluents. [] Exposure to UVC radiation, commonly used for sterilization in these plants, can degrade acetaminophen into this compound. [] Alarmingly, this photodegradation process significantly increases the compound's toxicity, as demonstrated by the luminescent bacteria test (ISO11348). [] This raises concerns about the potential ecological impact of this compound released into the environment through treated wastewater.
Q2: How does the photodegradation of acetaminophen lead to the formation of this compound?
A: Research suggests that this compound is a primary product of the photo-Fries rearrangement of acetaminophen. [] This reaction occurs when acetaminophen is exposed to UV radiation, particularly at 254 nm. [] The UV irradiation facilitates a rearrangement of the acyl group in acetaminophen, leading to the formation of this compound. [] Interestingly, the photodegradation mechanism of acetaminophen is wavelength dependent. While 254 nm irradiation primarily leads to the photo-Fries product, excitation at 266 nm favors two-photon ionization and yields different products. [] This highlights the complex photochemistry of acetaminophen and the importance of understanding the specific conditions leading to the formation of this compound and other degradation products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.